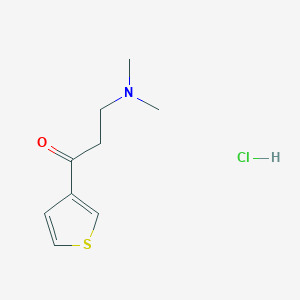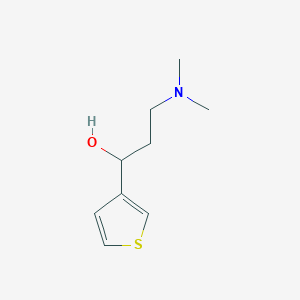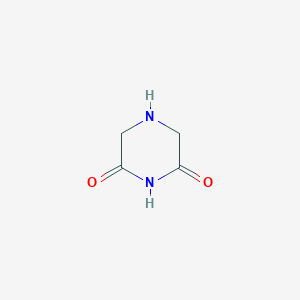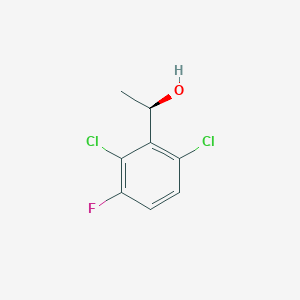
N-(3-Aminopropyl)-N-dodecylpropan-1,3-diamin
Übersicht
Beschreibung
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a chemical compound that has garnered attention due to its utility in various industrial applications, particularly as a biocidal disinfectant. Its structure comprises a long dodecyl chain attached to a propane-1,3-diamine moiety, which is further substituted with an aminopropyl group. This compound is significant in the context of agrochemicals, drugs, and organic materials, where diamines serve as essential building blocks .
Synthesis Analysis
The synthesis of diamines, including compounds like N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, can be challenging due to the need for differentiation of the nitrogen atoms and the requirement for diverse substitution patterns. A novel strategy reported involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst. This method allows for the formation of orthogonally protected diamines, which can be further substituted to yield various diamine compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not detailed in the provided papers, related compounds such as dodecyl isopropylolamine have been characterized using X-ray diffraction, IR, and NMR spectroscopy. These techniques provide insights into the molecular geometry, functional groups, and chemical environment of the atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not explicitly discussed in the provided papers. However, diamines in general are known to undergo various chemical reactions, including interactions with acids and alkyl halides to form ionic surfactants, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine are crucial for its application as a biocidal disinfectant. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to quantify residual levels of this compound in dairy products, indicating its stability and detectability in complex matrices. The method validation showed relative standard deviations for trueness and precision below 10%, with limits of quantification around 5-7 µg kg-1 depending on the matrix . Additionally, a colorimetric composite device has been proposed for the semiquantitative and quantitative analysis of this biocide in industrial formulations, demonstrating its practical monitoring in various applications .
Wissenschaftliche Forschungsanwendungen
Tenside
Laurylamin-Dipropylendiamin wird häufig bei der Herstellung von Tensiden verwendet . Tenside sind Verbindungen, die die Oberflächenspannung zwischen zwei Flüssigkeiten oder zwischen einer Flüssigkeit und einem Feststoff verringern. Sie können als Detergenzien, Netzmittel, Emulgatoren, Schäumungsmittel und Dispergiermittel wirken.
antimikrobiellen Mitteln
Diese Verbindung hat antimikrobielle Eigenschaften und wird häufig in Produkten verwendet, die Schutz vor Mikroorganismen erfordern . Dies macht es in einer Vielzahl von Branchen nützlich, darunter Gesundheitswesen und Lebensmittelproduktion.
Konservierungsstoffe
Laurylamin-Dipropylendiamin wird als Konservierungsmittel in verschiedenen Produkten verwendet . Konservierungsstoffe sind Stoffe, die zum Schutz vor dem Wachstum von Mikroorganismen verwendet werden und so die Haltbarkeit von Produkten verlängern.
Emulgatoren
Es wird als Emulgator in verschiedenen Produkten verwendet . Emulgatoren sind Stoffe, die dazu beitragen, zwei Stoffe zu mischen, die sich normalerweise nicht gut mischen, z. B. Öl und Wasser.
Korrosionsschutzmittel
Diese Verbindung wird als Korrosionsschutzmittel verwendet . Korrosionsschutzmittel sind Chemikalien, die Korrosionsschäden an Metall- oder Legierungsoberflächen verhindern oder verlangsamen.
Kühlflüssigkeiten
Laurylamin-Dipropylendiamin wird in Kühlflüssigkeiten verwendet . Diese werden typischerweise in Kühlsystemen verwendet, um Wärme von einem Ort zu entfernen und an einem anderen Ort abzuleiten.
Antistatika
Es wird als Antistatikum verwendet, beispielsweise in Haarpflegeprodukten . Antistatika sind Stoffe, die statische Elektrizität reduzieren oder beseitigen.
Dispergiermittel
Laurylamin-Dipropylendiamin wird als Dispergiermittel verwendet . Dispergiermittel sind Stoffe, die die Dispersion von Feststoffen in einer Flüssigkeit erleichtern.
Wirkmechanismus
Target of Action
The primary target of Laurylamine Dipropylenediamine is spermine synthase , an enzyme involved in the biosynthesis of polyamines . Polyamines, such as spermidine and spermine, play crucial roles in various biological systems, including cell growth, survival, proliferation, and longevity .
Mode of Action
Laurylamine Dipropylenediamine acts as a selective and competitive inhibitor of spermine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to alterations in cellular processes that depend on these molecules .
Biochemical Pathways
The inhibition of spermine synthase by Laurylamine Dipropylenediamine affects the polyamine biosynthesis pathway . This pathway is responsible for the production of polyamines, which are essential for various cellular processes, including DNA stabilization, protein synthesis, cell growth, and differentiation .
Pharmacokinetics
These techniques can provide valuable information about the compound’s bioavailability, distribution within the body, metabolic transformations, and routes of excretion .
Result of Action
The inhibition of spermine synthase by Laurylamine Dipropylenediamine can lead to a decrease in the levels of polyamines within cells . Given the role of polyamines in cell growth and proliferation, this could potentially lead to a slowdown in these processes . .
Action Environment
The action, efficacy, and stability of Laurylamine Dipropylenediamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other substances, such as inhibitors or activators of spermine synthase, could also influence the compound’s action .
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” is not available, similar compounds such as N-(3-Aminopropyl)imidazole are known to be harmful if swallowed and can cause severe skin burns and eye damage .
Zukünftige Richtungen
The future directions of research on “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, a study on macrocyclic compounds comprising tris(3-aminopropyl)amine units and fluorophore moieties suggested that these compounds could be used as detectors of Zn(II) cations due to the substantial enhancement of fluorescence .
Eigenschaften
IUPAC Name |
N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKJVPRTLBJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041243 | |
| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2372-82-9 | |
| Record name | N,N-Bis(3-aminopropyl)dodecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurylamine dipropylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
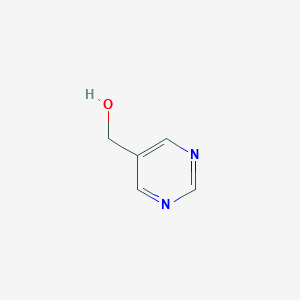

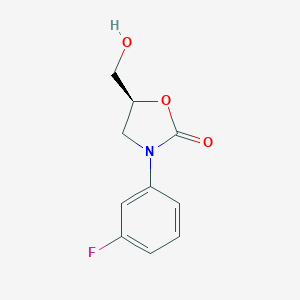
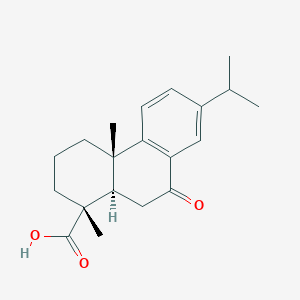
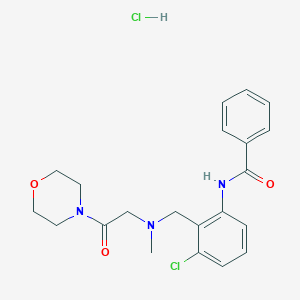
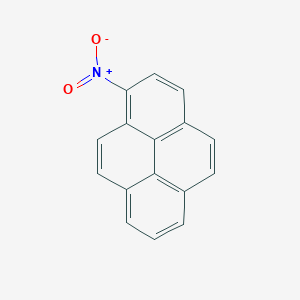
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)

